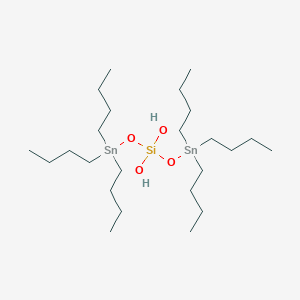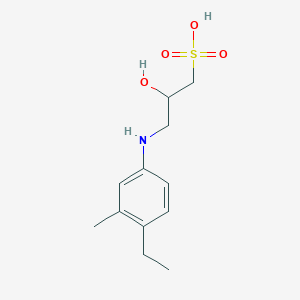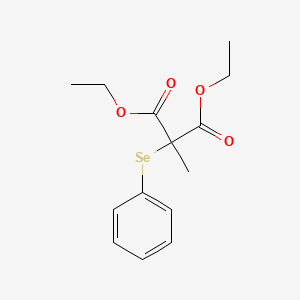
Diethyl methyl(phenylselanyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(phenylselanyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as methyl iodide, to introduce the methyl group. The phenylselanyl group can be introduced through a subsequent reaction with phenylselenyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Diethyl methyl(phenylselanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or other selenium-containing species.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to the formation of various esters or amides .
科学研究应用
Diethyl methyl(phenylselanyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research explores its potential as a precursor for selenium-based drugs with antioxidant and anticancer properties.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of diethyl methyl(phenylselanyl)propanedioate involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function. These interactions contribute to its potential therapeutic effects, such as antioxidant and anticancer activities .
相似化合物的比较
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl methyl(phenylselanyl)propanedioate.
Dimethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Phenylselanyl derivatives: Compounds containing the phenylselanyl group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to the presence of both ester and phenylselanyl groups.
属性
CAS 编号 |
150194-66-4 |
|---|---|
分子式 |
C14H18O4Se |
分子量 |
329.26 g/mol |
IUPAC 名称 |
diethyl 2-methyl-2-phenylselanylpropanedioate |
InChI |
InChI=1S/C14H18O4Se/c1-4-17-12(15)14(3,13(16)18-5-2)19-11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI 键 |
XHKSJVXDPGXSIF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C(=O)OCC)[Se]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
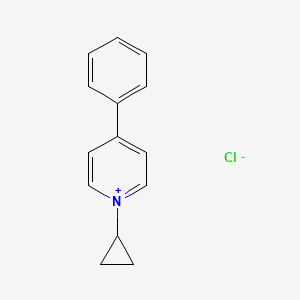
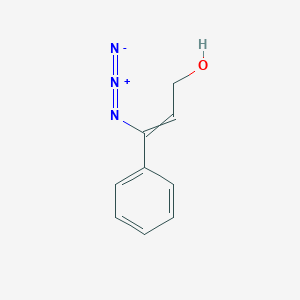
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
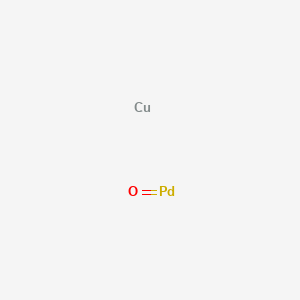
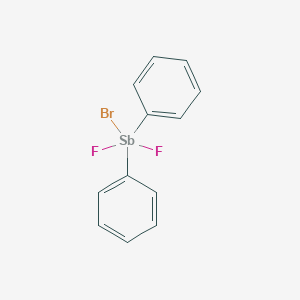

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
